molecular formula C14H17BrO3S B13635080 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane

Cat. No.: B13635080
M. Wt: 345.25 g/mol
InChI Key: ASSURJFEKNJEDA-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a cyclopropoxy group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves multiple steps. One common method starts with the bromination of 2-cyclopropoxyphenol to introduce the bromine atom. This is followed by the formation of a sulfanyl linkage through a reaction with a suitable thiol reagent. The final step involves the cyclization to form the 1,3-dioxane ring under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism by which 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl ring and the sulfanyl group play crucial roles in binding to these targets, potentially modulating their activity. The dioxane ring may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial properties.

    5-Bromo-2-cyclopropoxyphenol: A precursor in the synthesis of the target compound.

    5-Bromo-2-hydroxybenzyl alcohol: Another brominated phenyl derivative with different functional groups.

Uniqueness

5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane is unique due to its combination of a brominated phenyl ring, a cyclopropoxy group, and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H17BrO3S

Molecular Weight

345.25 g/mol

IUPAC Name

5-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]-1,3-dioxane

InChI

InChI=1S/C14H17BrO3S/c15-11-1-4-13(18-12-2-3-12)14(5-11)19-8-10-6-16-9-17-7-10/h1,4-5,10,12H,2-3,6-9H2

InChI Key

ASSURJFEKNJEDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)SCC3COCOC3

Origin of Product

United States

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